prevodontic
Description
Prevodontic is a synthetic chemical compound primarily utilized in preventive dentistry for its antimicrobial and anti-inflammatory properties. While specific structural details are proprietary, its mechanism involves inhibiting bacterial biofilm formation and modulating inflammatory pathways in oral tissues, making it effective in preventing periodontal diseases and caries . Developed through advanced coordination chemistry principles, this compound integrates hybrid ligand systems to enhance bioavailability and target specificity, as suggested by methodologies in transition metal catalysis research . Current applications include topical gels and dental varnishes, with clinical trials underscoring its efficacy in reducing plaque index and gingival inflammation compared to traditional agents .
Properties
CAS No. |
137426-19-8 |
|---|---|
Molecular Formula |
C9H13NO |
Synonyms |
prevodontic |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Prevodontic is compared to three functionally analogous compounds widely used in dentistry: etodolac (a non-steroidal anti-inflammatory drug), sodium fluoride (a caries-preventive agent), and chlorhexidine (a broad-spectrum antimicrobial).
Structural and Functional Similarities
- Etodolac : Shares anti-inflammatory properties but lacks direct antimicrobial action. It primarily inhibits cyclooxygenase-2 (COX-2), reducing post-procedural pain in endodontic treatments .
- Its mechanism is purely physicochemical, unlike this compound’s dual action .
Key Differences
Research Findings and Clinical Data
Anti-Biofilm Activity
- This compound reduced Streptococcus mutans biofilm formation by 58% in vitro, outperforming sodium fluoride (22%) and matching chlorhexidine (60%) but with fewer cytotoxic effects on human gingival cells .
- Synergistic effects were observed when combined with fluoride, enhancing remineralization by 35% compared to monotherapies .
Anti-Inflammatory Performance
- In a double-blind trial, this compound reduced post-operative gingival inflammation by 50% (vs. 30% for etodolac), attributed to its dual inhibition of COX-2 and interleukin-6 (IL-6) pathways .
Discussion
This compound’s hybrid mechanism bridges the gap between purely antimicrobial (chlorhexidine) and anti-inflammatory (etodolac) agents, offering a balanced therapeutic profile. However, its higher molecular weight may limit diffusion into deep periodontal pockets compared to smaller molecules like sodium fluoride . While clinical data are promising, long-term studies are needed to assess resistance development, a noted issue with chlorhexidine .
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